N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O3/c15-10-5-3-9(4-6-10)13-17-12(21-18-13)8-16-14(19)11-2-1-7-20-11/h1-7H,8H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVILCRYTSQUNHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCC2=NC(=NO2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401324079 | |
| Record name | N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401324079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49729005 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
838881-45-1 | |
| Record name | N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401324079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]furan-2-carboxamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where a suitable chlorophenyl halide reacts with the oxadiazole intermediate.
Formation of the Furamide: The final step involves the reaction of the oxadiazole intermediate with a furan derivative to form the furamide structure.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chlorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halides, acids, or bases are employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and material science.
Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Oxadiazole-Acetamide Family
Key analogues include compounds 11g , 11h , and 11i from , which share the 1,2,4-oxadiazole scaffold but differ in substituents (Table 1).
Table 1: Comparative Analysis of Oxadiazole Derivatives
Key Observations :
- Lipophilicity and Solubility: The 4-chlorophenoxy group in 11g and p-tolyloxy in 11i increase hydrophobicity compared to the phenyl group in 11h, correlating with higher melting points .
- Isomerism : The 3:1 or 4:1 isomer ratios observed in NMR spectra suggest restricted rotation around the acetamide bond, influenced by steric hindrance from substituents like isopropyl .
Oxadiazole-Based Pharmacological Agents
- PSN375963 and PSN632408 (): These compounds contain 1,2,4-oxadiazole linked to cyclohexyl or piperidine groups. Unlike the target compound, they lack the furan-carboxamide moiety but exhibit activity as G-protein-coupled receptor (GPCR) modulators.
- Rimonabant (SR141716A) (): A pyrazole-3-carboxamide derivative with a 4-chlorophenyl group. While structurally distinct, its carboxamide group and chlorophenyl substitution highlight shared design principles for cannabinoid receptor antagonism .
Carboxamide Derivatives with Heterocyclic Motifs
- 5-(2-Chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]furan-2-carboxamide (): Shares the furan-carboxamide group but replaces the oxadiazole with a chlorophenyl-substituted furan. This modification likely alters target specificity, favoring kinase inhibition over protease interactions .
Biological Activity
N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound is characterized by the presence of a furan ring, an oxadiazole moiety, and a chlorophenyl group. The synthesis typically involves multi-step reactions including:
- Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving hydrazides or amidoximes.
- Introduction of the Chlorophenyl Group : Conducted via nucleophilic aromatic substitution.
- Attachment of the Furan-2-carboxamide Moiety : This step finalizes the compound's structure, enhancing its biological activity.
Biological Activity
This compound has been investigated for various biological activities:
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit notable anticancer properties. For instance, studies have shown that compounds similar to this compound demonstrate significant cytotoxic effects against several cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 8 | WiDr (colon) | 4.5 | |
| Compound 9a | MCF-7 (breast) | 0.48 | |
| Compound 10a | HCT116 (colon) | 13.6 |
The introduction of electron-withdrawing groups (EWGs) like the chlorophenyl moiety has been crucial for enhancing biological activity.
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. A series of oxadiazole derivatives were evaluated for their ability to inhibit bacterial growth:
| Compound | Microbial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Derivative A | Staphylococcus aureus | 0.22 | |
| Derivative B | Escherichia coli | 0.25 |
These findings suggest that modifications in the molecular structure can lead to enhanced antimicrobial efficacy.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation.
- Receptor Modulation : It can modulate receptor activities that are critical in inflammatory responses and cancer signaling pathways.
Case Studies and Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of oxadiazole derivatives:
- Cytotoxicity Studies : Compounds were tested against various cancer cell lines, revealing that specific substitutions enhance cytotoxicity.
- Flow Cytometry Analysis : This analysis indicated that certain derivatives induce apoptosis in cancer cells by activating caspase pathways.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]furan-2-carboxamide, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves cyclization of hydrazides with carboxylic acid derivatives to form the oxadiazole ring, followed by amide coupling. For example, hydrazide intermediates derived from 4-chlorobenzoyl chloride can react with furan-2-carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or DCC/DMAP) .
- Key factors : Temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst choice (e.g., triethylamine for amide bond formation) significantly affect yield and purity. Evidence suggests that optimized conditions can achieve >70% yield for the oxadiazole ring formation step .
Q. How is the compound structurally characterized, and what analytical techniques are critical for confirming its identity?
- Techniques :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., 4-chlorophenyl protons at δ 7.4–7.6 ppm; furan protons at δ 6.3–7.2 ppm) .
- X-ray crystallography : SHELXL refinement (via SHELX software) resolves crystallographic ambiguities, particularly for oxadiazole ring conformation and amide bond geometry .
- HRMS : Exact mass verification (e.g., [M+H]+ at m/z 358.08 for C₁₅H₁₂ClN₃O₃) ensures molecular integrity .
Q. What preliminary biological screening data exist for this compound, and how are these assays designed?
- Assays :
- Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer potential : MTT assays on cancer cell lines (e.g., IC₅₀ values in HepG2 or MCF-7 cells) .
Advanced Research Questions
Q. How can researchers optimize the synthetic protocol to mitigate side reactions, such as oxadiazole ring isomerization?
- Challenges : Isomerization during cyclization leads to undesired 1,3,4-oxadiazole byproducts.
- Solutions :
- Use high-purity starting materials and anhydrous conditions to minimize hydrolysis.
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) or inline HPLC .
- Adjust stoichiometry (e.g., 1.2 equivalents of carbodiimide coupling agents) to favor the 1,2,4-oxadiazole isomer .
Q. How do researchers reconcile contradictory bioactivity data across studies?
- Case example : Discrepancies in nematocidal activity (e.g., IC₅₀ of 4.2 µM vs. 12.5 µM in Bursaphelenchus xylophilus assays) .
- Resolution :
- Standardize assay conditions (e.g., solvent/DMSO concentration ≤1%).
- Validate target engagement via proteasome inhibition assays (e.g., chymotrypsin-like activity in 20S proteasome) .
- Perform SAR studies: Compare substituent effects (e.g., 4-chlorophenyl vs. 4-methylphenyl) on activity .
Q. What mechanistic insights exist for this compound’s interaction with biological targets?
- Proposed mechanisms :
- Proteasome inhibition : Oxadiazole derivatives bind noncovalently to the β5 subunit of the 20S proteasome, disrupting chymotrypsin-like activity (Ki ~0.8–1.5 µM) .
- Reactive oxygen species (ROS) modulation : Furan moieties may induce oxidative stress in cancer cells, validated via DCFH-DA fluorescence assays .
Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?
- Challenges : Poor crystal quality due to flexible methylene linker (-CH₂-) between oxadiazole and furan groups.
- Solutions :
- Use low-temperature (100 K) data collection to reduce thermal motion artifacts.
- Apply SHELXD for phase determination and SHELXL for anisotropic displacement parameter refinement .
- Validate hydrogen bonding networks (e.g., amide N–H⋯O interactions) to confirm molecular packing .
Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
- SAR trends :
- Substituent effects : 4-Chlorophenyl enhances proteasome inhibition (Ki ~1.2 µM) vs. 4-methylphenyl (Ki ~3.5 µM) .
- Linker modifications : Replacing the furan with thiophene reduces solubility but increases lipophilicity (logP from 2.1 to 3.4) .
- Design strategy : Introduce polar groups (e.g., -OH or -NH₂) to balance solubility and target affinity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
